molecular formula C₃₃H₄₆N₁₀O₁₅P₂ B1142057 N6-(6-Aminohexyl)-FAD CAS No. 76748-73-7

N6-(6-Aminohexyl)-FAD

Cat. No.: B1142057
CAS No.: 76748-73-7
M. Wt: 884.72
InChI Key:
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Description

N6-(6-Aminohexyl)-flavin adenine dinucleotide is a modified form of flavin adenine dinucleotide, a coenzyme involved in various biochemical reactions. This compound features an aminohexyl group attached to the N6 position of the adenine moiety, which enhances its functionality in biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(6-Aminohexyl)-flavin adenine dinucleotide typically involves the modification of flavin adenine dinucleotide through a series of chemical reactions. One common method includes the following steps:

    Activation of Flavin Adenine Dinucleotide: Flavin adenine dinucleotide is first activated using a suitable reagent such as cyanogen bromide.

    Attachment of Aminohexyl Group: The activated flavin adenine dinucleotide is then reacted with 6-aminohexylamine under controlled conditions to attach the aminohexyl group to the N6 position of the adenine moiety.

    Purification: The resulting product is purified using techniques such as high-performance liquid chromatography to obtain pure N6-(6-Aminohexyl)-flavin adenine dinucleotide.

Industrial Production Methods

Industrial production of N6-(6-Aminohexyl)-flavin adenine dinucleotide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of flavin adenine dinucleotide are activated using cyanogen bromide or other suitable reagents.

    Large-Scale Reaction: The activated flavin adenine dinucleotide is reacted with 6-aminohexylamine in large reactors under optimized conditions.

    Industrial Purification: The product is purified using industrial-scale chromatography or other purification methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N6-(6-Aminohexyl)-flavin adenine dinucleotide undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: As a coenzyme, it participates in redox reactions, facilitating the transfer of electrons in biochemical processes.

    Substitution Reactions: The aminohexyl group can undergo substitution reactions with other chemical groups, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidation-Reduction Reactions: Common reagents include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. These reactions are typically carried out under mild conditions to preserve the integrity of the compound.

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions. These reactions are conducted under controlled conditions to ensure selective modification of the aminohexyl group.

Major Products Formed

    Oxidation-Reduction Reactions: The major products include reduced or oxidized forms of N6-(6-Aminohexyl)-flavin adenine dinucleotide, depending on the specific reaction conditions.

    Substitution Reactions: The products vary based on the substituents introduced during the reaction, resulting in modified derivatives of N6-(6-Aminohexyl)-flavin adenine dinucleotide.

Scientific Research Applications

N6-(6-Aminohexyl)-flavin adenine dinucleotide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a coenzyme in various enzymatic reactions, facilitating the study of redox processes and enzyme kinetics.

    Biology: The compound is employed in biochemical assays to investigate metabolic pathways and enzyme activities.

    Medicine: N6-(6-Aminohexyl)-flavin adenine dinucleotide is used in medical research to study diseases related to metabolic dysfunctions and to develop potential therapeutic agents.

    Industry: In industrial applications, it is utilized in the production of biosensors and bioelectronic devices due to its redox properties.

Comparison with Similar Compounds

Similar Compounds

    N6-(6-Aminohexyl)-adenosine: Similar in structure but lacks the flavin moiety, limiting its redox capabilities.

    N6-(6-Aminohexyl)-adenosine-5’-monophosphate: Contains a phosphate group instead of the flavin moiety, affecting its biochemical properties.

    N6-(6-Aminohexyl)-coenzyme A: Another coenzyme with an aminohexyl group, but it participates in different metabolic pathways compared to flavin adenine dinucleotide.

Uniqueness

N6-(6-Aminohexyl)-flavin adenine dinucleotide is unique due to its combination of the flavin moiety and the aminohexyl group. This structure allows it to participate in a broader range of biochemical reactions, particularly redox processes, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

76748-73-7

Molecular Formula

C₃₃H₄₆N₁₀O₁₅P₂

Molecular Weight

884.72

Synonyms

Riboflavin 5’-(Trihydrogen diphosphate) P’→5’-Ester with N-(6-Aminohexyl)adenosine;  Benzo[g]pteridine, Riboflavin 5’-(Trihydrogen diphosphate) Deriv.;  Flavin N6-(6-aminohexyl)adenine Dinucleotide; 

Origin of Product

United States
Customer
Q & A

Q1: What makes the synthesis of N6-(6-Aminohexyl)-FAD described in the paper an improvement over previous methods?

A1: The paper describes a novel synthesis of this compound [] that boasts improved efficiency. The researchers achieved this through a one-pot conversion of inosine to N-trifluoroacetyl protected N6-(6-aminohexyl)adenosine. This streamlined approach simplifies the synthesis process compared to previous multi-step methods. Additionally, the use of commercially available sodium riboflavin phosphate for coupling with the activated AMP derivative further enhances the efficiency and practicality of this synthetic route.

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